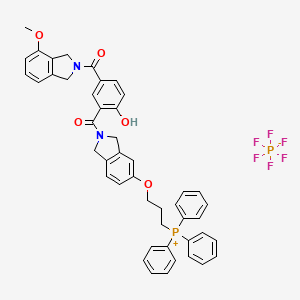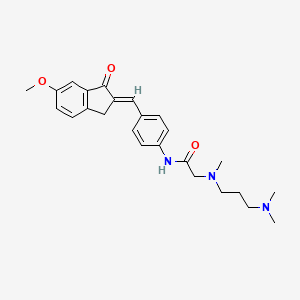
AChE/BChE/MAO-B-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE/BChE/MAO-B-IN-3 is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. This compound is an indan-1-one derivative and has shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It exhibits strong inhibitory activity against human monoamine oxidase B with an IC50 value of 0.0359 micromolar, and also inhibits acetylcholinesterase and butyrylcholinesterase with IC50 values of 0.0473 micromolar and 0.0782 micromolar, respectively .
Métodos De Preparación
The synthesis of AChE/BChE/MAO-B-IN-3 involves several steps. The starting material is typically an indan-1-one derivative, which undergoes a series of chemical reactions including condensation, reduction, and cyclization to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
AChE/BChE/MAO-B-IN-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or alcohols, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
AChE/BChE/MAO-B-IN-3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: The compound is employed in research on neurodegenerative diseases, particularly Alzheimer’s disease, due to its inhibitory effects on key enzymes involved in neurotransmission.
Medicine: this compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.
Mecanismo De Acción
AChE/BChE/MAO-B-IN-3 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help improve cognitive function and reduce symptoms of neurodegenerative diseases. The compound binds to the active sites of these enzymes, preventing them from catalyzing the breakdown of neurotransmitters .
Comparación Con Compuestos Similares
AChE/BChE/MAO-B-IN-3 is unique in its ability to inhibit multiple enzymes involved in neurotransmission. Similar compounds include:
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Selegiline: A monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Compared to these compounds, this compound offers the advantage of targeting multiple enzymes simultaneously, which may result in more effective treatment of neurodegenerative diseases .
Propiedades
Fórmula molecular |
C25H31N3O3 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)propyl-methylamino]-N-[4-[(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C25H31N3O3/c1-27(2)12-5-13-28(3)17-24(29)26-21-9-6-18(7-10-21)14-20-15-19-8-11-22(31-4)16-23(19)25(20)30/h6-11,14,16H,5,12-13,15,17H2,1-4H3,(H,26,29)/b20-14+ |
Clave InChI |
JRKPPAOCYQBUPN-XSFVSMFZSA-N |
SMILES isomérico |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C/2\CC3=C(C2=O)C=C(C=C3)OC |
SMILES canónico |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-14-(3,5-dimethoxyphenyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12390013.png)
![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)
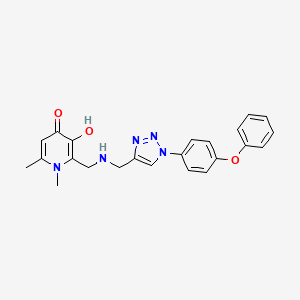

![[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12390042.png)
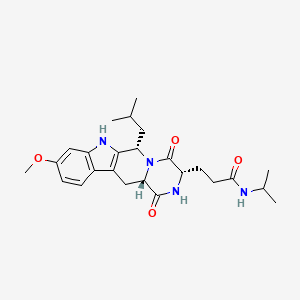

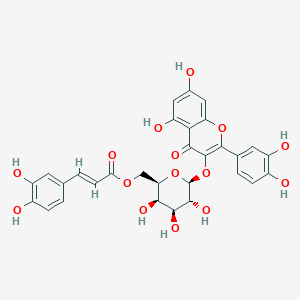

![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)

